N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride
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Overview
Description
N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. The starting materials typically include 4-aminophenol, acetic anhydride, ethylamine, and hydrochloric acid. The reaction involves acetylation of 4-aminophenol to form N-(4-acetylamino)phenol, followed by the reaction with ethylamine to introduce the ethylamino group. Finally, the addition of hydrochloric acid results in the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and quality.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Products may include hydroxylated derivatives or carboxylic acids.
Reduction: Reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.
Substitution: Substituted derivatives with different functional groups attached to the aromatic ring or amine group.
Scientific Research Applications
Chemistry: The compound can be used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition assays. Medicine: Industry: The compound might find use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism by which N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
N-(4-aminophenyl)acetamide
N-(2-ethylamino)acetamide
N-(4-acetylamino)phenol
Uniqueness: N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride is unique due to its combination of acetylamino and ethylamino groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(ethylamino)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-3-13-8-12(17)15-11-6-4-10(5-7-11)14-9(2)16;/h4-7,13H,3,8H2,1-2H3,(H,14,16)(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZUXWDZJHOKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=CC=C(C=C1)NC(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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